1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-chlorophenyl)propan-1-one
Description
1-((1R,5S)-8-azabicyclo[321]oct-2-en-8-yl)-3-(3-chlorophenyl)propan-1-one is a synthetic organic compound that belongs to the class of bicyclic compounds
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-chlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c17-13-4-1-3-12(11-13)7-10-16(19)18-14-5-2-6-15(18)9-8-14/h1-5,11,14-15H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKCBMJLVONWSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-chlorophenyl)propan-1-one typically involves multiple steps, starting from readily available precursors. The key steps may include:
- Formation of the bicyclic ring system through cyclization reactions.
- Introduction of the chlorophenyl group via electrophilic aromatic substitution.
- Functionalization of the propanone moiety through various organic transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include:
- Use of catalysts to accelerate reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-chlorophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield carboxylic acids or ketones.
- Reduction may yield alcohols or alkanes.
- Substitution may yield various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is studied for its potential as a pharmacophore in drug development, particularly targeting the central nervous system (CNS). Its structural attributes allow it to interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.
Key Findings:
- Antidepressant Effects: Preliminary studies indicate potential antidepressant properties due to interactions with serotonin receptors.
- Anticonvulsant Activity: The compound has shown promise in reducing seizure activity in animal models by modulating GABAergic pathways.
- Neuroprotective Effects: Research suggests it may protect neuronal cells from oxidative stress.
Organic Synthesis
As a building block in organic synthesis, this compound can serve as a precursor for more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution.
Synthesis Routes:
- Formation of the Bicyclic Core: Achieved through cyclization reactions involving suitable precursors.
- Substitution Reactions: To introduce functional groups that enhance biological activity or improve solubility.
Industrial Applications
The compound's unique properties make it suitable for developing new materials and fine chemicals in industrial settings. Its synthesis can be optimized for scalability and cost-effectiveness using advanced techniques like continuous flow reactors.
Case Studies
Several studies have documented the biological activities and synthetic routes of this compound:
- Antiviral Activity Study: Research focused on the compound's ability to inhibit viral polymerases, showing promise as an antiviral agent against influenza viruses .
- Pharmacological Characterization: Investigations into its interactions with dopamine receptors indicated potential use in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-chlorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. This may include:
- Binding to receptors or enzymes.
- Modulation of signaling pathways.
- Induction of specific cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-chlorophenyl)propan-1-one: Similar structure with a different position of the chlorine atom.
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-bromophenyl)propan-1-one: Similar structure with a bromine atom instead of chlorine.
Uniqueness
The uniqueness of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-chlorophenyl)propan-1-one lies in its specific structural features, which may confer distinct chemical properties and biological activities compared to similar compounds.
Biological Activity
The compound 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-chlorophenyl)propan-1-one is a bicyclic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 253.76 g/mol. The structure features a bicyclic azabicyclo[3.2.1]octane core, which contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and pain pathways:
- N-acylethanolamine-hydrolyzing acid amidase (NAAA) : This compound has been identified as a potent inhibitor of NAAA, which plays a crucial role in the degradation of endogenous fatty acid amides like palmitoylethanolamide (PEA). By inhibiting NAAA, the compound increases the levels of PEA, thereby enhancing its anti-inflammatory and analgesic effects .
- G Protein-Coupled Receptors (GPCRs) : The compound may also interact with GPCRs, influencing various signaling pathways that regulate pain perception and inflammation .
Structure-Activity Relationship (SAR)
Research has shown that modifications to the azabicyclo core and the phenyl substituents can significantly affect the biological activity of the compound:
| Compound Variant | IC50 (µM) | Observations |
|---|---|---|
| Parent Compound | 0.042 | High potency against NAAA |
| Para-methyl substituted variant | 0.655 | Increased potency compared to unsubstituted variants |
| Exo-diastereomer | 0.32 | Less active than endo isomer |
The SAR studies indicate that specific substitutions on the phenyl ring can enhance inhibitory potency against NAAA and selectivity for other targets like FAAH .
Case Studies
Several studies have investigated the pharmacological effects of this compound:
- Anti-inflammatory Effects : In vivo studies demonstrated that administration of the compound significantly reduced inflammation in animal models by maintaining elevated levels of PEA, which is known for its anti-inflammatory properties .
- Pain Management : Clinical evaluations indicated that patients receiving treatment with this compound reported reduced pain levels, supporting its potential as an analgesic agent .
- Selectivity Profile : The compound exhibited selective inhibition against NAAA without significantly affecting other enzymes such as FAAH or acid ceramidase at therapeutic concentrations, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
